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Introduction

Invadopodia are actin-rich protrusions extended by cancer cells that are critical for the
degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and
metastasis.[1][2][3] The formation and function of these structures are dependent on a complex
signaling network, including the production of reactive oxygen species (ROS).[4][5][6] ML171, a
potent and selective small-molecule inhibitor of NADPH oxidase 1 (Nox1), has emerged as a
valuable tool for studying the role of ROS in invadopodia formation and as a potential
therapeutic agent to curtail cancer cell invasion.[4][5][7][8] Nox1-dependent ROS generation is
a necessary step for the formation of functional, ECM-degrading invadopodia.[4][5][6] This
document provides detailed application notes and experimental protocols for validating the
inhibitory effect of ML171 on invadopodia.

Mechanism of Action of ML171

ML171, also known as 2-Acetylphenothiazine, is a cell-permeable compound that specifically
inhibits the activity of Nox1, an enzyme responsible for generating ROS.[4][8] It exhibits high
selectivity for Nox1 over other Nox isoforms (Nox2, Nox3, Nox4) and other ROS-producing
enzymes like xanthine oxidase.[4][7] By inhibiting Nox1, ML171 effectively reduces the
localized ROS production required for the signaling cascades that lead to the assembly and
function of invadopodia.[4][9] The inhibitory effect of ML171 on invadopodia formation can be

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b113462?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11513534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6233998/
https://pubmed.ncbi.nlm.nih.gov/36587098/
https://pubs.acs.org/doi/10.1021/cb100219n
https://pubmed.ncbi.nlm.nih.gov/20715845/
https://www.scilit.com/publications/e41d41e8ff7fc886e8ff56b3ff123a95
https://www.benchchem.com/product/b113462?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/cb100219n
https://pubmed.ncbi.nlm.nih.gov/20715845/
https://www.ncbi.nlm.nih.gov/books/NBK98925/
https://www.medchemexpress.com/ML171.html
https://pubs.acs.org/doi/10.1021/cb100219n
https://pubmed.ncbi.nlm.nih.gov/20715845/
https://www.scilit.com/publications/e41d41e8ff7fc886e8ff56b3ff123a95
https://www.benchchem.com/product/b113462?utm_src=pdf-body
https://www.benchchem.com/product/b113462?utm_src=pdf-body
https://www.benchchem.com/product/b113462?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/cb100219n
https://www.medchemexpress.com/ML171.html
https://pubs.acs.org/doi/10.1021/cb100219n
https://www.ncbi.nlm.nih.gov/books/NBK98925/
https://www.benchchem.com/product/b113462?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/cb100219n
https://pmc.ncbi.nlm.nih.gov/articles/PMC2955773/
https://www.benchchem.com/product/b113462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

reversed by the overexpression of the Nox1 protein, confirming its specific mechanism of

action.[4][5][6][9]

Data Presentation: Quantitative Analysis of ML171

Activity

The following tables summarize the quantitative data regarding the inhibitory potency and

selectivity of ML171.

Table 1: In Vitro Inhibitory Activity of ML171

Target Enzyme/Cell

Li Assay Type IC50 Value (pM) Reference
ine
HT29 (Nox1- )
) ROS Generation (CL-
expressing colon 0.129 [418119]
assay)
cancer cells)
HEK293-Nox1 )
) ROS Generation 0.25 [8]
(reconstituted system)
HEK293-Nox2 ROS Generation >28 [4]
HEK293-Nox3 ROS Generation 14.2 [4]
HEK293-Nox4 ROS Generation >28 [4]
Xanthine Oxidase o
Enzyme Activity Assay  >50 [4]

(X0)

IC50 values represent the concentration of ML171 required to inhibit 50% of the enzyme

activity or ROS production.

Table 2: Cellular Effect of ML171 on Invadopodia Formation

© 2025 BenchChem. All rights reserved.

2/11 Tech Support


https://pubs.acs.org/doi/10.1021/cb100219n
https://pubmed.ncbi.nlm.nih.gov/20715845/
https://www.scilit.com/publications/e41d41e8ff7fc886e8ff56b3ff123a95
https://pmc.ncbi.nlm.nih.gov/articles/PMC2955773/
https://www.benchchem.com/product/b113462?utm_src=pdf-body
https://www.benchchem.com/product/b113462?utm_src=pdf-body
https://www.benchchem.com/product/b113462?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/cb100219n
https://www.medchemexpress.com/ML171.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2955773/
https://www.medchemexpress.com/ML171.html
https://pubs.acs.org/doi/10.1021/cb100219n
https://pubs.acs.org/doi/10.1021/cb100219n
https://pubs.acs.org/doi/10.1021/cb100219n
https://pubs.acs.org/doi/10.1021/cb100219n
https://www.benchchem.com/product/b113462?utm_src=pdf-body
https://www.benchchem.com/product/b113462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

. Parameter
Cell Line Treatment Result Reference
Measured
Number of
DLD1 (colon 10 uM ML171 (1 cortactin-positive  Significant
: : [41[7]
cancer cells) hour) invadopodia per decrease
cell
Number of
phalloidin- o
DLD1 (colon 10 uM ML171 (1 - Significant
positive [4107]
cancer cells) hour) ) ) decrease
invadopodia per
cell
DLD1 (colon 10 uM ML171 ECM (gelatin) Significant A[9]
cancer cells) (1.5 hours) degradation decrease

Experimental Protocols

Herein are detailed protocols for key experiments to validate the effect of ML171 on

invadopodia.

Protocol 1: In Vitro Gelatin Degradation Assay

This assay assesses the functional ability of invadopodia to degrade the ECM.

Materials:

Glass coverslips

Poly-L-lysine

Glutaraldehyde

Culture medium

Cancer cell line of interest (e.g., DLD1, MDA-MB-231)

Fluorescently labeled gelatin (e.g., Oregon Green 488 Conjugate Gelatin)

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://pubs.acs.org/doi/10.1021/cb100219n
https://www.ncbi.nlm.nih.gov/books/NBK98925/
https://pubs.acs.org/doi/10.1021/cb100219n
https://www.ncbi.nlm.nih.gov/books/NBK98925/
https://pubs.acs.org/doi/10.1021/cb100219n
https://pmc.ncbi.nlm.nih.gov/articles/PMC2955773/
https://www.benchchem.com/product/b113462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e ML171 (and vehicle control, e.g., DMSO)

e 4% Paraformaldehyde (PFA) in PBS

» Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 568)
o DAPI

e Mounting medium

¢ Fluorescence microscope

Procedure:

o Prepare Fluorescent Gelatin-Coated Coverslips:

o Coat sterile glass coverslips with 50 pg/mL Poly-L-lysine for 20 minutes at room
temperature.[1]

o Rinse three times with PBS.
o Fix with 0.5% glutaraldehyde for 10 minutes.[1]
o Rinse three times with PBS.

o Invert the coverslips onto droplets of fluorescently labeled gelatin solution and incubate in
the dark at room temperature to allow for cross-linking.

o Wash extensively with PBS to remove unbound gelatin.

o Quench the remaining glutaraldehyde by incubating with culture medium for at least 30
minutes at 37°C.

e Cell Seeding and Treatment:

o Seed cancer cells onto the gelatin-coated coverslips in a 24-well plate at a density of 1-2 x
1074 cells per well and allow them to adhere for 2-4 hours.[1][2]
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o Treat the cells with the desired concentration of ML171 (e.g., 10 uM) or vehicle control
(DMSO) for 1.5 to 24 hours.[4][9]

e Fixation and Staining:

[¢]

After the incubation period, fix the cells with 4% PFA for 15-30 minutes at room
temperature.[1][4]

o Wash three times with PBS.
o Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1]
o Wash three times with PBS.

o Stain for F-actin using fluorescently labeled phalloidin and for nuclei with DAPI for 1 hour
at room temperature.[10]

o Wash three times with PBS.
e Imaging and Analysis:
o Mount the coverslips onto glass slides.
o Visualize the cells using a fluorescence microscope.

o Areas of gelatin degradation will appear as dark, non-fluorescent spots underneath the
cells.

o Quantify the degradation area per cell using image analysis software (e.g., ImageJ). The
percentage of degradation area relative to the total cell area can be calculated.[10]

Protocol 2: Immunofluorescence Staining for
Invadopodia Markers

This protocol allows for the visualization and quantification of invadopodia structures.

Materials:
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o Cells cultured on glass coverslips

e ML171 (and vehicle control, e.g., DMSO)

e 4% Paraformaldehyde (PFA) in PBS

e 0.1% Triton X-100 in PBS

» Blocking buffer (e.g., 1% BSAin PBS)

e Primary antibody against an invadopodia marker (e.g., rabbit anti-Cortactin)

o Fluorescently labeled secondary antibody (e.g., anti-rabbit IgG conjugated to a fluorescent
dye)

o Fluorescently labeled phalloidin

o DAPI

e Mounting medium

o Confocal or high-resolution fluorescence microscope
Procedure:

e Cell Culture and Treatment:

o Seed cells on glass coverslips and allow them to grow to the desired confluency. To induce
invadopodia formation, cells can be transfected with a constitutively active form of Src
(SrcYF).[4][9]

o Treat the cells with ML171 (e.g., 10 uM) or vehicle control for 1 hour.[4][9]
o Fixation and Permeabilization:
o Fix the cells with 4% PFA for 15-30 minutes.[1]

o Wash three times with PBS.
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o Permeabilize with 0.1% Triton X-100 for 10 minutes.[1]

o Wash three times with PBS.

» Blocking and Antibody Incubation:

o

Block non-specific antibody binding with 1% BSA for 1 hour at room temperature.[1]

o Incubate with the primary antibody (e.g., anti-cortactin) diluted in blocking buffer overnight
at 4°C.[1]

o Wash three times with PBS.

o Incubate with the fluorescently labeled secondary antibody and fluorescently labeled
phalloidin (for F-actin) for 1 hour at room temperature in the dark.

o Wash three times with PBS.
» Staining and Mounting:
o Stain the nuclei with DAPI for 5 minutes.
o Wash with PBS and mount the coverslips.
e Imaging and Quantification:
o Image the cells using a confocal microscope.

o Invadopodia are identified as punctate structures where F-actin and cortactin co-localize.

[1]

o Quantify the number of cells forming invadopodia or the number of invadopodia per cell.
[11]

Visualizations
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Caption: Signaling pathway of ML171-mediated inhibition of invadopodia.
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Caption: Workflow for validating the effect of ML171 on invadopodia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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